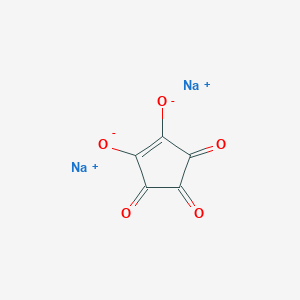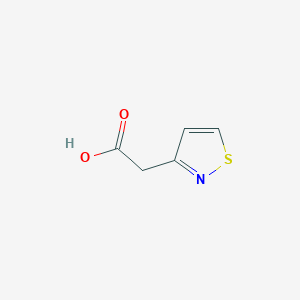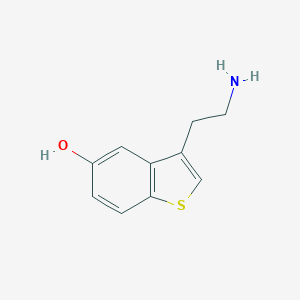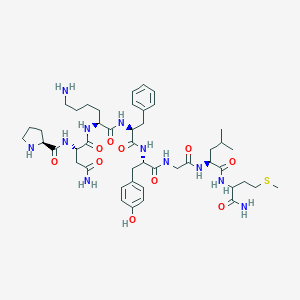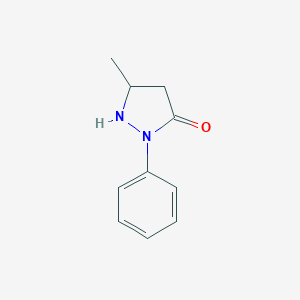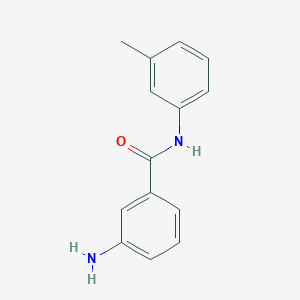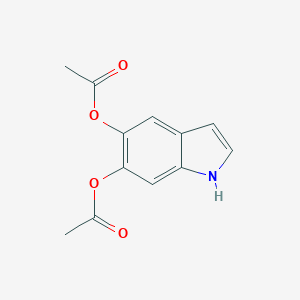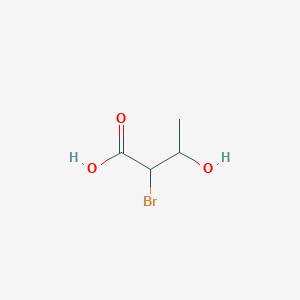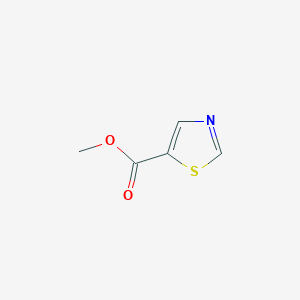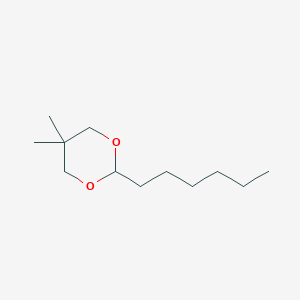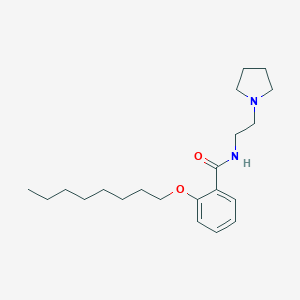
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 372.56 g/mol.
作用机制
The mechanism of action of Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. However, it is believed to act as a modulator of the dopamine system, which is involved in various physiological processes such as movement, reward, and motivation. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety, sleep, and muscle relaxation.
生化和生理效应
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its anti-inflammatory and analgesic properties. It has also been shown to have an effect on the GABAergic system, which may contribute to its anxiolytic and muscle relaxant properties.
实验室实验的优点和局限性
One advantage of using Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its potential to modulate the dopamine system, which is involved in various physiological processes. Another advantage is its potential to inhibit tumor growth, which may have implications for cancer treatment. However, one limitation of using Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its limited availability and high cost.
未来方向
There are several future directions for research on Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in cancer treatment and to identify the mechanisms by which it inhibits tumor growth. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-.
合成方法
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-bromoethyl octyl ether with pyrrolidine to form 2-(pyrrolidin-1-yl)ethyl octyl ether. This compound is then reacted with benzoyl chloride to form Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-.
科学研究应用
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
属性
CAS 编号 |
13431-48-6 |
|---|---|
产品名称 |
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- |
分子式 |
C21H34N2O2 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
2-octoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C21H34N2O2/c1-2-3-4-5-6-11-18-25-20-13-8-7-12-19(20)21(24)22-14-17-23-15-9-10-16-23/h7-8,12-13H,2-6,9-11,14-18H2,1H3,(H,22,24) |
InChI 键 |
JMRMYFJITAUXHZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
规范 SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
其他 CAS 编号 |
13431-48-6 |
同义词 |
o-(Octyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)


